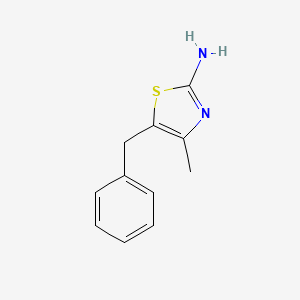

5-Benzyl-4-methyl-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-10(14-11(12)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLYPAAOJUDNKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of 1,3 Thiazole Scaffold in Contemporary Chemical Research

The 1,3-thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This scaffold is a cornerstone in heterocyclic chemistry and drug discovery, valued for its unique electronic properties and its ability to engage in various biological interactions. nih.govrsc.org The thiazole (B1198619) ring is a structural component of numerous natural products, most notably Thiamine (Vitamin B1), which is essential for metabolism. rsc.org

In the realm of synthetic chemistry, the 1,3-thiazole nucleus is considered a "privileged scaffold" because its derivatives exhibit a remarkable diversity of pharmacological activities. researchgate.netresearchgate.net Its versatility allows for the straightforward synthesis of a wide array of derivatives, making it an attractive building block for generating new lead compounds in drug development. nih.gov The stability of the aromatic thiazole ring, combined with the potential for substitution at multiple positions, provides chemists with a robust platform for fine-tuning the steric and electronic properties of molecules to optimize their biological targets and pharmacokinetic profiles. researchgate.net This has led to the incorporation of the 1,3-thiazole moiety into a significant number of clinically approved drugs. rsc.orgresearchgate.netnih.gov

Table 1: Examples of Clinically Used Drugs Containing the 1,3-Thiazole Scaffold

| Drug Name | Therapeutic Class | Structural Contribution of Thiazole Ring |

|---|---|---|

| Ritonavir | Antiviral (Protease Inhibitor) | Forms a core part of the drug's complex heterocyclic structure. rsc.orgresearchgate.netnih.gov |

| Meloxicam | Non-Steroidal Anti-inflammatory Drug (NSAID) | The thiazole ring is central to its mechanism of action. rsc.orgresearchgate.netnih.gov |

| Sulfathiazole | Antibacterial (Sulfa Drug) | Acts as a key pharmacophore in this class of antibiotics. researchgate.netnih.gov |

| Abafungin | Antifungal | The thiazole moiety is integral to its biological activity. nih.gov |

The Role of 2 Aminothiazole Derivatives in Medicinal Chemistry and Organic Synthesis

When a primary amine group is attached to the second carbon of the thiazole (B1198619) ring, the resulting 2-aminothiazole (B372263) structure becomes an even more potent pharmacophore. scholarsresearchlibrary.com This moiety is a fundamental component of numerous biologically active compounds and serves as a vital synthon in organic synthesis. wikipedia.orgnih.gov The Hantzsch thiazole synthesis, which involves the condensation of an alpha-halo ketone with a thiourea (B124793), is a classic and widely used method for preparing the 2-aminothiazole core, underscoring its accessibility for synthetic chemists. nih.govwikipedia.org

The academic and industrial interest in 2-aminothiazole derivatives is driven by their exceptionally broad spectrum of biological activities. scholarsresearchlibrary.comnih.gov These compounds have been extensively investigated and developed for various therapeutic applications, demonstrating their versatility and importance in medicinal chemistry. nih.govscholarsresearchlibrary.comnih.gov The amino group provides a key site for further chemical modification, allowing for the creation of extensive libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. nih.gov While some researchers have noted that the 2-aminothiazole scaffold can appear as a "frequent hitter" in biophysical binding assays, its undeniable presence in successful, highly specific drugs confirms its value as a starting point for drug discovery when pursued with rigorous medicinal chemistry principles. acs.org

Table 2: Documented Biological Activities of 2-Aminothiazole Derivatives

| Activity Type | Description |

|---|---|

| Anticancer | Derivatives like Dasatinib and Alpelisib are clinically used anticancer agents. nih.gov Many analogs show potent activity against a wide range of cancer cell lines. nih.govnih.gov |

| Antimicrobial | Exhibits significant antibacterial and antifungal properties. scholarsresearchlibrary.comnih.gov |

| Anti-inflammatory | Serves as a scaffold for developing novel anti-inflammatory agents. scholarsresearchlibrary.comnih.gov |

| Antiviral | Certain derivatives have shown efficacy against viruses, including HIV. scholarsresearchlibrary.comnih.gov |

| Neuroprotective | Investigated for potential use in treating neurodegenerative diseases. nih.govscholarsresearchlibrary.com |

| Antioxidant | Some compounds exhibit potent antioxidant activity. scholarsresearchlibrary.comnih.gov |

| Anticonvulsant | Studied for their potential to manage seizures. scholarsresearchlibrary.com |

Positioning of 5 Benzyl 4 Methyl 1,3 Thiazol 2 Amine As a Key Intermediate and Research Focus

Derivatization and Functionalization Strategies for the this compound Scaffold

Substitutions and Transformations on the Benzyl Moiety

The benzyl group of this compound offers a reactive site for various chemical transformations, allowing for the introduction of diverse functional groups that can modulate the molecule's properties. These reactions primarily target the aromatic phenyl ring and the benzylic methylene (B1212753) bridge.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl moiety can undergo electrophilic aromatic substitution reactions. The substitution pattern (ortho, meta, para) is governed by the directing effects of the alkyl substituent on the ring. Common transformations include:

Nitration: Introduction of a nitro group (-NO₂) typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with an appropriate catalyst.

Friedel-Crafts Acylation/Alkylation: Attachment of acyl or alkyl groups, although these reactions may be complicated by the presence of the heterocyclic core.

These modifications are often performed on a precursor molecule, such as a substituted phenylacetic acid, prior to the construction of the thiazole ring to avoid potential side reactions with the thiazole nucleus. researchgate.net For instance, starting from a para-substituted phenylacetic acid allows for the synthesis of 5-(4-substituted-benzyl)-4-methyl-1,3-thiazol-2-amine derivatives. researchgate.net

Reactions at the Benzylic Position: The methylene (-CH₂-) bridge is also amenable to chemical modification. Free-radical halogenation can introduce a halogen atom, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, providing a route to introduce a variety of functional groups at this position.

The following table summarizes potential transformations on the benzyl moiety.

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | 5-(nitrobenzyl)-4-methyl-1,3-thiazol-2-amine |

| Bromination | NBS, initiator | 5-(bromobenzyl)-4-methyl-1,3-thiazol-2-amine |

| Acylation (on precursor) | Acyl chloride, AlCl₃ | 5-(4-acetylbenzyl)-4-methyl-1,3-thiazol-2-amine |

Reactions at the Thiazole Ring System (e.g., C4 and C5 positions)

The thiazole ring in this compound possesses its own distinct reactivity, influenced by the electron-donating 2-amino group and the substituents at the C4 and C5 positions. nih.gov While the C5 position is already substituted with a benzyl group, the C4-methyl group represents a potential site for reaction.

Transformations of the C4-Methyl Group: The methyl group at the C4 position can be functionalized through various reactions:

Oxidation: The methyl group can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH) using appropriate oxidizing agents. This introduces a versatile handle for further derivatization.

Condensation: The formyl derivative can undergo condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, to form larger, conjugated systems. nih.gov

Reactions on the Thiazole Ring: Direct substitution on the thiazole ring is less common due to the existing substitution pattern. However, advanced synthetic methods can enable further functionalization. Selective lithiation, followed by quenching with an electrophile, is a powerful strategy for introducing substituents onto heterocyclic rings. researchgate.net For example, deprotonation at a specific site on a related thiazole system followed by reaction with chlorodiphenylphosphane has been demonstrated, suggesting that similar strategies could potentially be applied to functionalize the thiazole core or its substituents. researchgate.net

Synthesis of Hybrid Molecules Containing the this compound Unit and Other Heterocycles (e.g., triazoles, oxadiazoles, thiadiazoles)

A significant area of research involves the synthesis of hybrid molecules that covalently link the this compound scaffold to other heterocyclic rings. nih.gov These hybrid structures are designed to combine the chemical features of each constituent ring system. The 2-amino group of the parent thiazole is a key functional handle that facilitates the construction of these linked molecules. nih.gov

Synthesis of 1,3,4-Thiadiazole (B1197879) Hybrids: A common route to 1,3,4-thiadiazole hybrids involves the conversion of the 2-amino group into a thiosemicarbazide (B42300) intermediate. This can be achieved by reacting the aminothiazole with an isothiocyanate. The resulting thiosemicarbazide can then be cyclized under acidic conditions (e.g., using sulfuric acid or polyphosphoric acid) to form the 2,5-disubstituted 1,3,4-thiadiazole ring. nih.govscielo.br

Step 1: Reaction of this compound with an appropriate acyl isothiocyanate to form an N-acylthiourea derivative.

Step 2: Acid-catalyzed cyclodehydration of the acylthiourea to yield the corresponding 1,3,4-thiadiazole. nih.govjocpr.com

Synthesis of 1,3,4-Oxadiazole Hybrids: The synthesis of 1,3,4-oxadiazole-containing hybrids typically proceeds through a hydrazide intermediate.

Step 1: The 2-amino group is first acylated with an ester, such as ethyl chloroacetate, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide derivative.

Step 2: This hydrazide can then be cyclized. For example, reaction with carbon disulfide in a basic medium yields a dithiocarbazate salt, which upon further reaction can be cyclized to a 1,3,4-oxadiazole-2-thione. mdpi.com Alternatively, reaction of the hydrazide with an aromatic acid in the presence of a dehydrating agent like POCl₃ can lead to 2,5-disubstituted 1,3,4-oxadiazoles.

Synthesis of 1,2,4-Triazole (B32235) Hybrids: The versatile thiosemicarbazide intermediate is also a precursor for 1,2,4-triazole rings. mdpi.com

Step 1: A thiosemicarbazide is prepared from the 2-aminothiazole as described previously.

Step 2: Base-catalyzed cyclization of the thiosemicarbazide (e.g., using sodium hydroxide (B78521) or potassium hydroxide) leads to the formation of a 1,2,4-triazole-3-thiol ring. mdpi.comnepjol.info The resulting thiol group can be further alkylated or otherwise modified.

The following table outlines the general synthetic pathways to these hybrid molecules.

| Target Heterocycle | Key Intermediate | Typical Cyclization Reagents |

| 1,3,4-Thiadiazole | Thiosemicarbazide | H₂SO₄, PPA, POCl₃ |

| 1,3,4-Oxadiazole | Acyl hydrazide | CS₂, POCl₃ |

| 1,2,4-Triazole | Thiosemicarbazide | NaOH, KOH |

Process Optimization and Scale-Up Considerations in the Academic Synthesis of this compound

The efficient synthesis of this compound, typically achieved via the Hantzsch thiazole synthesis, is crucial for enabling further chemical studies. In an academic setting, process optimization focuses on improving reaction yield, simplifying purification, reducing reaction times, and employing more environmentally benign conditions.

Key parameters for optimization include:

Solvent Choice: The selection of the reaction solvent can significantly impact yield and reaction rate. While traditional syntheses may use alcohols like ethanol, exploring alternative solvents, including greener options like deep eutectic solvents, could offer advantages in terms of safety and ease of workup. mdpi.com

Catalyst/Reagent: The classical Hantzsch synthesis involves the condensation of a thiourea (B124793) with an α-haloketone. Optimizing the base or acid catalyst used can improve efficiency. For related syntheses, reagents like polyphosphoric acid or methanesulfonic acid have been used as both catalyst and dehydrating agent, often resulting in high yields and purity. nih.gov

Temperature and Reaction Time: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.com Applying microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.

Purification: Optimizing the reaction to minimize byproduct formation simplifies the purification process. Recrystallization is a common method for purifying the final product, and the choice of solvent is critical for obtaining high purity and recovery. Chromatographic methods may be required but are less ideal for larger scale preparations.

Atom Economy: Synthetic routes are evaluated based on their atom economy. Designing a synthesis where the maximum number of atoms from the starting materials are incorporated into the final product is a key principle of green chemistry.

By systematically adjusting these parameters, the academic synthesis of this compound can be made more efficient, scalable, and sustainable.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

X-ray Crystallography for Solid-State Structure and Stereochemical Determination

X-ray crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for confirming the molecular structure and understanding the stereochemistry of thiazole derivatives. While the specific crystal structure of this compound is not widely reported in publicly accessible literature, analysis of closely related 2-aminothiazole derivatives provides significant insight into the structural characteristics of this class of compounds.

Single-crystal X-ray diffraction analysis of derivatives confirms their molecular connectivity and reveals key structural features in the solid state. For instance, in many aminothiazole structures, the thiazole ring is essentially planar. researchgate.net The packing of these molecules in the crystal lattice is often stabilized by a network of intermolecular hydrogen bonds. Common interactions include N—H⋯N hydrogen bonds, where the amino group acts as a donor and the thiazole nitrogen atom of a neighboring molecule acts as an acceptor. researchgate.net These interactions can lead to the formation of distinct supramolecular structures, such as dimers or extended chains. researchgate.net

The study of Schiff bases derived from aminothiazoles also provides valuable structural data. X-ray analysis can confirm the tautomeric form present in the solid state (e.g., keto-amine vs. imine-ol) and reveal strong intramolecular hydrogen bonds that stabilize the molecular conformation. scielo.org.za The data obtained from crystallographic studies, such as unit cell dimensions, space group, and atomic coordinates, are typically deposited in crystallographic databases for reference.

Below is a table summarizing representative crystallographic data for compounds structurally related to this compound, illustrating the type of information obtained from such analyses.

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-methylbenzothiazole | C₈H₈N₂S | Monoclinic | P2₁/n | a = 12.860 Å, b = 3.931 Å, c = 15.208 Å, β = 90.58° | researchgate.net |

| 5-({[(E)-Benzylideneamino]oxy}methyl)-1,3,4-thiadiazol-2-amine | C₁₀H₁₀N₄OS | Monoclinic | P2₁/c | a = 14.504 Å, b = 9.272 Å, c = 8.361 Å, β = 106.75° | nih.gov |

| 2-Amino-5,5-dimethylthiazol-4(5H)-one | C₅H₈N₂OS | Monoclinic | P2₁/c | a = 6.9440 Å, b = 12.1354 Å, c = 8.799 Å, β = 98.888° | researchgate.net |

| Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate | C₁₃H₁₄N₂O₃S | Monoclinic | P2₁/n | a = 11.2356 Å, b = 5.6791 Å, c = 21.365 Å, β = 100.864° | mdpi.com |

Chromatographic Techniques for Compound Purity and Isolation (e.g., HPLC, UPLC, LC-MS)

Chromatographic techniques are indispensable for the analysis, purification, and purity assessment of synthesized chemical compounds like this compound and its derivatives. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed for these purposes.

These methods separate components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For aminothiazole derivatives, reversed-phase chromatography is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Method development involves optimizing several parameters to achieve efficient separation with good peak shape and resolution. Key parameters include the choice of stationary phase, the composition of the mobile phase (including pH modifiers like formic acid or ammonium (B1175870) formate), flow rate, and column temperature. d-nb.info UPLC systems, which use smaller particle-sized columns and higher pressures than traditional HPLC, offer faster analysis times and improved resolution.

For definitive identification and characterization, chromatography is often coupled with mass spectrometry (LC-MS). This hyphenated technique provides not only the retention time of a compound but also its mass-to-charge ratio (m/z), which helps in confirming its molecular weight and elucidating its structure through fragmentation patterns (MS/MS). d-nb.info LC-MS is particularly valuable for identifying impurities and degradation products during synthesis and stability studies.

The following table outlines typical parameters for the chromatographic analysis of aminothiazole compounds.

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC-UV | Reversed-phase C18 | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures, often with acid modifiers (e.g., 0.1% Formic Acid). | UV-Vis Detector (e.g., at 254 nm) | Purity assessment, routine quality control. | d-nb.info |

| UPLC-MS/MS | Reversed-phase C18 or similar | Gradient elution with 5 mM Ammonium Formate (B1220265) (A) and Acetonitrile/Methanol (B). | Tandem Mass Spectrometer (MS/MS) | High-resolution separation, impurity profiling, quantitative analysis in complex matrices. | d-nb.info |

| LC-MS | Reversed-phase C18 | Isocratic elution with 5 mM ammonium formate (0.1% formic acid) and Acetonitrile/Methanol (85:15 v/v). | Mass Spectrometer (MS) | Molecular weight confirmation, identification of synthesis byproducts. | d-nb.info |

| Preparative HPLC | Reversed-phase C18 | Optimized gradient of solvents like acetonitrile and water. | UV-Vis Detector | Isolation and purification of the target compound from reaction mixtures. | helixchrom.com |

Structure Activity Relationship Sar Studies of 5 Benzyl 4 Methyl 1,3 Thiazol 2 Amine Derivatives

Systematic Investigations of Structural Variations and their Influence on Biological Activity

Impact of Substituents on the 2-Amino Group of the Thiazole (B1198619) Scaffold

The 2-amino group serves as a crucial anchor for biological activity and a key point for synthetic modification. Studies on related 2-amino-5-benzyl-1,3-thiazole structures have shown that N-acylation can produce derivatives with significant anticancer activity. For instance, the screening of N-acylated derivatives against human glioblastoma U251 cells identified potent compounds, indicating that the nature of the acyl group is a determinant of cytotoxic efficacy. mdpi.com

In a study on a related series of 4-benzyl-1,3-thiazole derivatives, the substitution at the 2-amino position was systematically varied to include either aryl amino or carbalkoxy amino side chains. The resulting compounds were evaluated for anti-inflammatory activity. It was determined that the series with carbalkoxy amino functions exhibited superior biological activity compared to those with phenyl amino groups. tandfonline.comtandfonline.com This suggests that the electronic and steric properties of the substituent on the 2-amino group are critical for optimizing interaction with biological targets. One of the most active compounds in this series featured an ethyl carbamate (B1207046) group [-NH(C=O)O-Et] at this position. tandfonline.com

| Scaffold | 2-Position Substituent | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-Amino-5-benzyl-1,3-thiazole | N-Acyl groups | Anticancer (Glioblastoma U251) | mdpi.com |

| 4-Benzyl-1,3-thiazole | Carbalkoxy amino series | Higher Anti-inflammatory activity | tandfonline.comtandfonline.com |

| 4-Benzyl-1,3-thiazole | Phenyl amino series | Lower Anti-inflammatory activity | tandfonline.comtandfonline.com |

Consequences of Modifications on the Benzyl (B1604629) Moiety at the 5-Position

While specific SAR studies detailing modifications to the 5-benzyl group of the titular compound are not extensively documented in the provided research, investigations into related thiazole structures underscore the importance of substitutions at the 5-position. For example, in the development of anti-inflammatory 4-benzyl-1,3-thiazole derivatives, the 5-position was substituted with various phenyl carbonyl and substituted phenyl carbonyl groups. tandfonline.com

The nature of the substituent on this phenyl ring, such as para-chloro or para-methoxy groups, was shown to modulate the anti-inflammatory activity. tandfonline.comtandfonline.com This indicates that the electronic properties and size of substituents at the 5-position can significantly influence the molecule's interaction with its target. For instance, compounds bearing a 4-chlorobenzoyl or a 4-methoxybenzoyl group at this position were successfully synthesized and evaluated, showing that this position is amenable to substitution for activity optimization. tandfonline.com

Pharmacophore Modeling and Design Principles for Optimized Biological Efficacy

Pharmacophore modeling based on active thiazole derivatives has provided a framework for designing new agents with enhanced efficacy. For a series of anti-inflammatory 4-benzyl-1,3-thiazole analogues, a three-point pharmacophore model was proposed. tandfonline.com This model, derived from the retro-analysis of the dual COX/LOX inhibitor Darbufelone, identifies three essential features for activity:

A side chain at the second position, such as a carbalkoxy amino group [-NH-(C=O)O-R].

A substituted phenyl carbonyl group at the fifth position.

A benzyl group at the fourth position of the thiazole ring. tandfonline.comtandfonline.com

Although this model was developed for an isomeric scaffold (4-benzyl instead of 5-benzyl), it provides valuable design principles that may be applicable to other benzyl-substituted thiazoles. It highlights the importance of specific, spatially-defined functional groups at positions 2, 4, and 5 of the thiazole core for achieving dual-acting anti-inflammatory properties. tandfonline.com

Bioisosteric Replacement Strategies within the 5-Benzyl-4-methyl-1,3-thiazol-2-amine System

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a rational approach in drug design to improve potency, selectivity, or metabolic stability. estranky.sk This strategy has been successfully applied to thiazole-based scaffolds.

In the design of anti-inflammatory 4-benzyl-1,3-thiazole derivatives, a key bioisosteric replacement was implemented at the second position. An NH group was introduced as a linker for the carbalkoxy side chain, serving as a bioisostere for a CH₂ group found in the lead compound Romazarit. tandfonline.comtandfonline.com This modification was a deliberate attempt to enhance the metabolic stability of the molecule and prevent the formation of potentially toxic metabolites, a known issue with the parent drug. tandfonline.com This successful application demonstrates the utility of bioisosteric replacement for optimizing the pharmacokinetic properties of thiazole-based compounds.

Mechanistic Investigations of Biological Activities of 5 Benzyl 4 Methyl 1,3 Thiazol 2 Amine Derivatives in Vitro Focus

Antimicrobial Activity Profile

Derivatives of 5-benzyl-4-methyl-1,3-thiazol-2-amine have emerged as promising antimicrobial agents, exhibiting efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Substituted thiazole (B1198619) derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones, which share structural similarities with the core compound, have shown high activity against Staphylococcus aureus and Staphylococcus epidermidis, both Gram-positive bacteria. researchgate.net Some of these derivatives were found to be comparable or even more potent than the reference drugs norfloxacin (B1679917) and ciprofloxacin. researchgate.net Generally, while many of these compounds show moderate activity against Gram-negative bacteria, their efficacy against Pseudomonas aeruginosa is often limited. nih.gov

In another study, novel 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones were synthesized and evaluated for their antibacterial action. All tested compounds showed antibacterial efficacy, with some exhibiting good activity against Escherichia coli (Gram-negative) and Bacillus cereus (Gram-positive). chapman.edu Notably, certain derivatives demonstrated higher potency than the standard antibiotics ampicillin (B1664943) and streptomycin (B1217042) against several bacterial pathogens. chapman.edu The minimal inhibitory concentrations (MICs) for these compounds were found to be in the range of 26.3–378.5 μM. chapman.edu

Table 1: Antibacterial Activity of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one Derivatives

| Compound/Drug | MIC Range (μM) | Target Organisms (Examples) |

| Thiazolidinone Derivatives | 26.3–378.5 | E. coli, B. cereus, MRSA, P. aeruginosa |

| Ampicillin | > Thiazolidinone Derivatives | Various bacterial pathogens |

| Streptomycin | > Thiazolidinone Derivatives | Various bacterial pathogens |

Antifungal Efficacy against Specific Fungal Pathogens

The antifungal potential of these thiazole derivatives is also significant. The aforementioned 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones all displayed antifungal activity, with the majority showing better activity than the standard antifungal drug ketoconazole (B1673606) against almost all tested fungal strains. chapman.edu Similarly, other studies on thiazole derivatives have reported promising antifungal activity against Candida albicans and Aspergillus niger. chapman.edu

Table 2: Antifungal Activity of Thiazole Derivatives

| Compound Series | Target Fungi (Examples) | Notable Findings |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Various fungal strains | Majority of compounds more active than ketoconazole. chapman.edu |

| 1,3-Thiazole and Benzo[d]thiazole Derivatives | Aspergillus niger | Benzo[d]thiazole derivatives showed significant activity. chapman.edu |

Elucidation of Antimicrobial Mechanisms (e.g., enzyme inhibition, biofilm formation disruption)

Research into the antimicrobial mechanisms of these compounds suggests a multi-faceted approach. One key mechanism appears to be enzyme inhibition. Molecular docking studies have indicated that 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones may exert their antibacterial effects through the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. chapman.edu Their antifungal activity is likely due to the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane synthesis. chapman.edu

Furthermore, some of these derivatives have been shown to disrupt biofilm formation, a critical factor in bacterial virulence and antibiotic resistance. chapman.edu Specifically, certain compounds, when applied at their minimum inhibitory concentration, reduced Pseudomonas aeruginosa biofilm formation by more than 50%. chapman.edu

Anticancer and Antiproliferative Activity

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.

Cytotoxic Effects on Various Cancer Cell Lines (e.g., human glioblastoma, human melanoma, hepatocellular carcinoma)

A number of studies have highlighted the cytotoxic potential of thiazole and thiadiazole derivatives against various human cancer cell lines. For instance, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives were evaluated for their anticancer activity against human glioblastoma (U87) cells, among others. nih.gov

The anti-melanoma activity of related compounds has also been explored. One study investigated novel compounds for their cytotoxic effects on human melanoma A375 and SK-Mel-28 cells, with one compound exhibiting a potent IC50 of 0.088 µM and 0.07 µM, respectively. researchgate.net

Regarding hepatocellular carcinoma, a series of new pyrazoline-based 1,3,4-thiadiazoles were evaluated for their anticancer activity against the human liver cancer cell line HepG-2. nih.gov

Table 3: Cytotoxic Activity of Thiazole and Thiadiazole Derivatives on Various Cancer Cell Lines

| Compound Series | Cancer Cell Line | IC50/GI50 Values |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamides | Glioblastoma (U87) | Data reported in broader study. nih.gov |

| Novel APE/Ref-1 Inhibitors | Melanoma (A375) | 0.088 µM. researchgate.net |

| Novel APE/Ref-1 Inhibitors | Melanoma (SK-Mel-28) | 0.07 µM. researchgate.net |

| Pyrazoline-based 1,3,4-thiadiazoles | Hepatocellular Carcinoma (HepG-2) | Data reported in broader study. nih.gov |

Targeting Specific Protein Kinases (e.g., Src kinase, CDK4/6, CHK1) and Their Inhibition Mechanisms

The anticancer activity of these compounds is often linked to their ability to inhibit specific protein kinases, which are crucial regulators of cell growth and proliferation.

Src Kinase: A study on N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, which contain a thiazole ring, evaluated their Src kinase inhibitory activities. chapman.edunih.gov The unsubstituted N-benzyl derivative showed inhibition of c-Src kinase with GI50 values of 1.34 μM and 2.30 μM in two different cell lines. chapman.edunih.gov

CDK4/6: The thiazole scaffold is also a key feature in some inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical for cell cycle progression. Molecular modeling and simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been conducted to understand their interaction and structure-activity relationships as CDK2/4/6 inhibitors. These inhibitors function by blocking the kinase activity of CDK4 and 6, which in turn prevents the phosphorylation of the retinoblastoma protein (Rb) and halts the cell cycle, thereby inhibiting cancer cell division and proliferation.

CHK1: While the thiazole nucleus is a common motif in many kinase inhibitors, specific studies detailing the inhibition of Checkpoint Kinase 1 (CHK1) by derivatives of this compound are not extensively documented in the reviewed literature. Further research is needed to explore this potential mechanism of action.

Interference with Cellular Signaling Pathways and Metabolic Processes (e.g., DHFR inhibition)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition can disrupt DNA replication and cell proliferation, making it a target for antimicrobial and anticancer therapies. acs.orgnih.gov While direct studies on this compound are limited, research on related 2-aminothiazole (B372263) derivatives has highlighted their potential as DHFR inhibitors.

A study on new thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives identified compounds with significant DHFR inhibitory activity. For instance, compounds 39 and 42 in the study demonstrated potent DHFR inhibition with IC50 values of 0.291 µM and 0.123 µM, respectively. nih.gov Another investigation into thiophenyl-pyrazolyl-thiazole hybrids as DHFR inhibitors revealed that compounds 4c , 6b , and 10b exhibited remarkable suppression of M. tuberculosis DHFR with IC50 values of 4.21, 5.70, and 10.59 µM, respectively. nih.gov These findings suggest that the 2-aminothiazole moiety can serve as a scaffold for the development of potent DHFR inhibitors. The mechanism of inhibition typically involves the molecule binding to the active site of the DHFR enzyme, preventing the binding of its natural substrate, dihydrofolate.

Table 1: DHFR Inhibitory Activity of Selected Thiazole Derivatives

| Compound | Target Organism/Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 39 | Human DHFR | 0.291 | nih.gov |

| 42 | Human DHFR | 0.123 | nih.gov |

| 4c | M. tuberculosis DHFR | 4.21 | nih.gov |

| 6b | M. tuberculosis DHFR | 5.70 | nih.gov |

| 10b | M. tuberculosis DHFR | 10.59 | nih.gov |

Anti-inflammatory Properties and Related Mechanisms

Inflammation is a complex biological response involving various mediators, including prostaglandins (B1171923) and leukotrienes, which are synthesized through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a key enzyme in the production of prostaglandin E2 (PGE2), a potent inflammatory mediator. nih.govnih.gov

Derivatives of this compound have been investigated for their ability to modulate these inflammatory pathways. A study on a series of novel 4-benzyl-1,3-thiazole derivatives, structurally similar to the target compound, demonstrated their potential as dual COX/LOX inhibitors. tandfonline.com For instance, certain synthesized derivatives exhibited significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model. tandfonline.com

Research on other thiazole-containing compounds has provided more specific inhibitory data. A series of new thiazole carboxamide derivatives were evaluated as COX inhibitors, with some compounds showing potent activity against both COX-1 and COX-2 enzymes. nih.gov For example, compound 2b in the study was the most effective against both COX-1 and COX-2, with IC50 values of 0.239 µM and 0.191 µM, respectively. nih.gov In another study, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were identified as direct 5-LOX inhibitors, with one of the most potent compounds exhibiting an IC50 of 127 nM. nih.gov

Furthermore, the aminobenzothiazole scaffold has been identified as a core for the inhibition of mPGES-1. nih.gov A combinatorial virtual screening and biological evaluation led to the identification of novel aminobenzothiazoles that inhibit mPGES-1 in a cell-free system with IC50 values in the low micromolar range. nih.gov Specifically, three hits inhibited mPGES-1 with IC50 values of 1.4 ± 0.2, 0.7 ± 0.1, and 1.7 ± 0.2 μM. nih.gov These findings collectively suggest that this compound derivatives could exert anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade.

Table 2: Inhibitory Activity of Thiazole Derivatives on Inflammatory Mediators

| Compound/Derivative Class | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| New thiazole carboxamide (2b ) | COX-1 | 0.239 µM | nih.gov |

| New thiazole carboxamide (2b ) | COX-2 | 0.191 µM | nih.gov |

| N-aryl-4-aryl-1,3-thiazole-2-amine | 5-LOX | 127 nM | nih.gov |

| Aminobenzothiazole derivative 1 | mPGES-1 | 1.4 ± 0.2 µM | nih.gov |

| Aminobenzothiazole derivative 3 | mPGES-1 | 0.7 ± 0.1 µM | nih.gov |

| Aminobenzothiazole derivative 13 | mPGES-1 | 1.7 ± 0.2 µM | nih.gov |

Antioxidant Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various pathological conditions. Antioxidants can mitigate this damage by scavenging free radicals.

The antioxidant potential of 2-aminothiazole derivatives has been demonstrated through various in vitro assays. A study on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs, which share a structural resemblance to the target compound, evaluated their 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging efficacy. mdpi.com Among the synthesized compounds, a derivative with a 3,4-dihydroxyl group (Compound 8 ) showed the strongest DPPH radical-scavenging efficacy, with 77% scavenging activity. mdpi.com Another compound with a 2,4-dihydroxyl group (Compound 10 ) exhibited moderate DPPH radical-scavenging ability (51%). mdpi.com

Another study on novel 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives also reported their radical scavenging ability using the DPPH method. nih.gov The order of DPPH scavenging activity for the synthesized compounds ranged from IC50 values of 0.144 µM to 0.3 µM, with ascorbic acid as a reference (IC50 of 0.074 µM). nih.gov

Table 3: DPPH Radical Scavenging Activity of Thiazole Derivatives

| Compound | Scavenging Activity/IC50 | Reference |

|---|---|---|

| (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analog (Compound 8 ) | 77% scavenging | mdpi.com |

| (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analog (Compound 10 ) | 51% scavenging | mdpi.com |

| 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivative (4d ) | 0.144 µM | nih.gov |

| 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivative (4c ) | 0.183 µM | nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis Strains

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. The 2-aminothiazole scaffold has been identified as a promising starting point for the discovery of novel drugs against Mycobacterium tuberculosis.

Extensive structure-activity relationship (SAR) studies have been conducted on 2-aminothiazole derivatives to optimize their antitubercular activity. nih.govnih.govnih.gov These studies have shown that while the central thiazole moiety and a 2-pyridyl group at the C-4 position are often crucial for activity, the N-2 position of the aminothiazole allows for significant flexibility and modification to enhance potency. nih.govnih.gov

One of the most promising analogs, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) , emerged with a minimum inhibitory concentration (MIC) of 0.024 µM (0.008 µg/mL) against M. tuberculosis in 7H9 media. nih.govnih.gov Another study reported the synthesis of thiazole-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole hybrids, where the most active derivative, 5s , displayed an MIC of 6.03 µM, which was lower than the standard drugs ethambutol (B1671381) and ciprofloxacin. researchgate.net While the exact MIC for this compound is not specified in the reviewed literature, the extensive data on its analogs strongly support the potential of this chemical class as a source of new antitubercular agents.

Table 4: Antitubercular Activity of 2-Aminothiazole Derivatives against M. tuberculosis H37Rv

| Compound | MIC (µM) | Reference |

|---|---|---|

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | 0.024 | nih.govnih.gov |

| Thiazole-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole hybrid (5s ) | 6.03 | researchgate.net |

| Thiazole-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole hybrid (5e ) | 13.94 | researchgate.net |

| Thiazole-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole hybrid (5i ) | 12.72 | researchgate.net |

| Thiazole-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole hybrid (5t ) | 11.70 | researchgate.net |

Targeting Mycobacterial Enzymes (e.g., DprE1)

Derivatives of the 2-aminothiazole scaffold have been identified as potent inhibitors of key mycobacterial enzymes, presenting a promising avenue for the development of new anti-tuberculosis agents. A primary target in this area is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. researchgate.netnih.govresearchgate.net DprE1 catalyzes an essential epimerization step, making it a vulnerable target for therapeutic intervention. researchgate.netnih.gov

The mechanism of inhibition often involves the formation of a covalent adduct with a cysteine residue (Cys387) within the active site of the DprE1 enzyme. nih.gov However, non-covalent competitive inhibitors have also been extensively developed. nih.gov Benzothiazinones (BTZs), a class of compounds structurally related to the thiazole core, are among the most potent DprE1 inhibitors discovered. nih.gov For instance, the compound BTZ043 has demonstrated a minimum inhibitory concentration (MIC) as low as 1 ng/mL against M. tuberculosis. nih.gov

Building on this, researchers have explored various thiazole-containing scaffolds. A benzothiazolyl derivative, known as TCA1, was identified as a selective inhibitor of DprE1, directly leading to the inhibition of cell wall synthesis. nih.gov Further studies have investigated fused benzothiazolyl-pyrimidine derivatives and benzo wikipedia.orgmdpi.comthiazin-3(4H)-one linked 1,2,4-triazoles as potential DprE1 inhibitors, with molecular docking studies confirming favorable interactions within the enzyme's active site. nih.gov These investigations highlight the capacity of the thiazole framework to serve as a foundational structure for potent and selective inhibitors of essential mycobacterial enzymes.

Enzyme Inhibition Studies Beyond Antimicrobial/Anticancer Contexts

The therapeutic potential of this compound derivatives extends beyond their antimicrobial and anticancer properties. These compounds have been shown to inhibit a variety of enzymes implicated in other pathological conditions.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of neurological disorders such as Alzheimer's disease. mdpi.comsigmaaldrich.com The 2-amino-4-substituted thiazole structure has been recognized as a valuable pharmacophore for AChE inhibition. mdpi.com Acotiamide, a thiazole derivative, is a known selective AChE inhibitor used for functional dyspepsia. mdpi.com

Research into novel thiazole derivatives has yielded compounds with significant inhibitory potency. Studies have shown that modifications on the thiazole ring and its substituents can lead to potent and selective AChE inhibitors. For example, certain thiazole–thiazolidine derivatives demonstrated IC₅₀ values in the nanomolar range. drugbank.com In another study, a series of thiazole derivatives were evaluated, with the most potent compound exhibiting an IC₅₀ value of 25.5 µg/mL against AChE, while showing weak inhibition of butyrylcholinesterase (BChE), indicating a degree of selectivity. nih.gov Kinetic studies often accompany these findings to elucidate the nature of the enzyme-inhibitor interaction. mdpi.com

| Compound | Inhibitory Concentration (IC₅₀ or Kᵢ) | Reference |

|---|---|---|

| 2-Amino-4-(4-bromophenyl)thiazole | Kᵢ: 0.129 ± 0.030 µM | |

| Thiazole-Thiazolidine Derivative 10 | IC₅₀: 103.24 nM | drugbank.com |

| Thiazole-Thiazolidine Derivative 16 | IC₅₀: 108.94 nM | drugbank.com |

| Benzothiazole (B30560) Derivative 4e (p-nitro substituted) | IC₅₀: 25.5 ± 2.12 µg/mL | nih.gov |

| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | IC₅₀: 33.16 µM | researchgate.net |

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that regulates melanin (B1238610) biosynthesis. nih.gov Overactivity of this enzyme can lead to hyperpigmentation disorders, making its inhibitors valuable in dermatology and cosmetics. mdpi.com Several derivatives based on the 2-aminothiazole scaffold have been developed as potent tyrosinase inhibitors, often showing greater potency than the standard inhibitor, kojic acid. researchgate.netnih.gov

For example, (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one was found to be 106 times more potent than kojic acid when L-tyrosine was used as the substrate. nih.gov Kinetic studies, through Lineweaver-Burk plot analysis, have frequently identified these derivatives as competitive inhibitors, suggesting they bind to the enzyme's active site. nih.govnih.gov The structure-activity relationship (SAR) analyses indicate that the number and position of hydroxyl groups on the benzylidene moiety are critical for inhibitory activity. nih.govbohrium.com

| Compound | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|

| Aralkylated 2-aminothiazole-ethyltriazole hybrid (7g) | Kᵢ: 0.0057 µM | mdpi.com |

| 2-aminothiazole-oxadiazole hybrid (46a) | IC₅₀: 0.031 µM | researchgate.net |

| (Z)-5-(2,4-dihydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one (10) | IC₅₀: 1.60 µM (L-tyrosine substrate) | nih.gov |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (1b) | IC₅₀: 0.2 ± 0.01 µM | bohrium.com |

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one (8) | IC₅₀: 1.04 ± 0.05 µM (L-dopa substrate) |

Other Biological Activities of Academic Interest (e.g., Antiviral, Anticonvulsant)

Antiviral Activity: The 2-aminothiazole core and related structures have been investigated for a range of antiviral activities. General reviews have noted the anti-HIV potential of this class of compounds. More specifically, thiazolide analogues have been evaluated against influenza A and SARS-CoV-2, with some demonstrating equivalent or improved activity compared to earlier compounds. Additionally, related 1,3,4-thiadiazole (B1197879) sulfonamide derivatives have shown promising activity against the Tobacco Mosaic Virus (TMV), with some compounds achieving approximately 50% inhibition in bioassays.

Anticonvulsant Activity: Derivatives of thiazole and thiazolidinone have been synthesized and screened for anticonvulsant properties. These compounds have been tested in established in vivo models, including pentylenetetrazole (PTZ)-induced seizures and the maximal electroshock seizure (MES) test. Several 5-ene-4-thiazolidinones containing heterocyclic rings showed activity in the PTZ model. Furthermore, certain 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one derivatives exhibited excellent anticonvulsant activity in both the PTZ and MES models, highlighting the potential of this chemical class for further development as antiepileptic agents. One derivative, Les-6222, was shown to have a pronounced anti-inflammatory effect in the brain during PTZ-induced kindling, suggesting a possible mechanism of action related to cyclooxygenase (COX) inhibition.

Computational and in Silico Approaches to 5 Benzyl 4 Methyl 1,3 Thiazol 2 Amine Research

Molecular Docking Simulations for Ligand-Receptor Interaction Analysis and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. Current time information in Howard County, US. While specific docking studies for 5-Benzyl-4-methyl-1,3-thiazol-2-amine are not extensively detailed in the available literature, the methodology is widely applied to structurally related thiazole (B1198619) derivatives to assess their potential biological activity. Current time information in Howard County, US.

The process involves preparing the 3D structure of the ligand and the target protein. For related thiazole compounds, researchers have investigated potential antimicrobial mechanisms by docking them against bacterial and fungal protein targets. Current time information in Howard County, US. For instance, studies on similar molecules have used targets such as E. coli MurB to elucidate antibacterial mechanisms and C. albicans CYP51 (lanosterol 14α-demethylase) to understand antifungal activity. orgsyn.orgCurrent time information in Howard County, US.

The simulation calculates the binding affinity, often expressed as a negative score in kcal/mol, which estimates the strength of the interaction. Lower binding energy values suggest a more stable ligand-receptor complex. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the receptor's active site. For example, in studies of other thiazole derivatives, hydrogen bonding with residues like Lys 67 has been identified as crucial for inhibitory activity against certain kinases. These computational predictions help prioritize compounds for synthesis and in vitro testing.

Below is an illustrative data table showing typical binding energy results from docking studies of various thiazole derivatives against different protein targets, demonstrating the type of data generated in such analyses.

| Compound Class | Protein Target | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Source |

| Bis-Thiazole Derivative | Pim-1 Kinase | 3BGP | -12.66 | Lys 67 | |

| Thiazole-Triazole Conjugate | Rho6 Protein | 1X86 | -9.4 | Gln158, Arg108 | |

| Indole-Thiazole Derivative | E. coli MurB | 2Q85 | -8.1 | Arg156, Ser229 | |

| Imidazothiadiazole Derivative | TGF-β Type I Receptor Kinase | 1RW8 | -7.5 | Lys232, Ser280 |

This table is illustrative and shows data for related thiazole compounds, not this compound.

Molecular Dynamics (MD) Simulations for Conformational Studies and Binding Mechanism Elucidation

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. While specific MD studies on this compound are not documented in the reviewed literature, this method is a standard follow-up to molecular docking for related compounds. MD simulations can validate the stability of a ligand-receptor complex predicted by docking.

By simulating the behavior of the docked complex in a physiological environment (e.g., in water) over nanoseconds, researchers can observe whether the ligand remains stably bound in the active site. These simulations provide insights into the conformational flexibility of both the ligand and the protein, offering a more dynamic picture of the binding event. This approach is crucial for understanding the structural stability and interactions of potential drug candidates, such as benzothiazole (B30560) derivatives, with their target enzymes. The results can help elucidate the detailed mechanism of binding and confirm the importance of specific amino acid interactions.

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and other molecular properties with high accuracy. These methods are used to optimize the molecular geometry of a compound, starting from an experimental structure if available, such as the one determined by X-ray crystallography for the hydrochloride salt of this compound. orgsyn.org A common approach involves using functionals like B3LYP with a basis set such as 6-311++G(d,p) to perform calculations. orgsyn.org

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps identify regions that are rich or deficient in electrons. In typical MEP maps, red areas indicate negative electrostatic potential (nucleophilic regions, often associated with lone pairs on heteroatoms like nitrogen and sulfur), while blue areas signify positive potential (electrophilic regions, usually around hydrogen atoms). This analysis is critical for understanding sites of intermolecular interactions and chemical reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and that charge transfer can occur more easily within the molecule.

Illustrative HOMO-LUMO data for a related thiazole derivative, calculated at the B3LYP/6-311G(d,p) level, is presented below.

| Parameter | Energy (eV) |

| HOMO Energy | -5.5293 |

| LUMO Energy | -0.8302 |

| HOMO-LUMO Energy Gap | 4.6991 |

Source: Data for N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine.

Quantum chemical calculations can accurately predict spectroscopic data, which can then be compared with experimental results to validate the computational model. For this compound hydrochloride, detailed experimental spectroscopic data is available. orgsyn.orgorgsyn.org

NMR Chemical Shifts: The experimental ¹H and ¹³C NMR spectra have been recorded in DMSO-d₆. orgsyn.org DFT calculations can be used to compute the theoretical chemical shifts for the optimized structure. A strong correlation between the calculated and experimental shifts confirms that the computed geometry is accurate and allows for unambiguous assignment of signals.

IR Frequencies: Theoretical vibrational frequencies can also be calculated and compared to experimental IR spectra. orgsyn.org The computed frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model. This comparison helps in assigning the vibrational modes of the molecule.

The experimental data for 5-Benzyl-4-methyl-2-aminothiazolium hydrochloride provides a benchmark for such theoretical studies. orgsyn.org

Experimental Spectroscopic Data for 5-Benzyl-4-methyl-2-aminothiazolium hydrochloride

| Spectroscopy Type | Parameter | Value |

|---|---|---|

| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm) | 2.20 (s, 3H), 3.93 (s, 2H), 7.23–7.26 (m, 3H), 7.33 (t, J=7.4 Hz, 2H), 9.24 (s, 2H), 13.37 (bs, 1H) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm) | 11.5, 30.4, 116.8, 126.8, 128.3, 128.7, 131.0, 138.8, 167.8 |

| IR (neat) | cm⁻¹ | 3242, 3192, 3058, 2919, 2652, 1623, 1573, 1453, 1075, 830, 760, 698 |

Source: Organic Syntheses Procedure. orgsyn.org

Global Reactivity Parameters: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These include chemical potential, hardness, softness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's stability and reactivity. For instance, a molecule classified as "soft" is generally more reactive than a "hard" molecule.

Non-Linear Optical (NLO) Properties: NLO properties describe how a material responds to intense electromagnetic fields, such as those from a laser. Quantum chemical calculations can predict NLO properties like the first-order hyperpolarizability. Molecules with significant intramolecular charge transfer, often suggested by a small HOMO-LUMO gap, may exhibit notable NLO properties, making them of interest in materials science and optoelectronics. orgsyn.org

Pharmacophore Modeling and Virtual Screening for Rational Compound Design

Pharmacophore modeling is a technique used in rational drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. This model can be generated based on the structure of a known active ligand bound to its receptor or from a set of active molecules.

Once a pharmacophore model for a particular target is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. This approach efficiently filters vast libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. This in silico strategy accelerates the discovery of new lead compounds by focusing synthetic efforts on the most promising candidates, as has been applied in the broader field of thiazole chemistry.

Computational Prediction of ADME-Tox Parameters for Research Prioritization

The prioritization of lead compounds for further preclinical and clinical development is critically dependent on their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles. Computational models provide a robust framework for the early prediction of these parameters, enabling researchers to identify candidates with favorable pharmacokinetic properties and acceptable toxicity profiles. For this compound, various ADME-Tox parameters have been computationally predicted to ascertain its potential as a drug candidate.

These predictions are typically generated using a variety of models, such as those available through web-based platforms like SwissADME and pkCSM. These tools utilize the chemical structure of the compound, often inputted as a SMILES (Simplified Molecular Input Line Entry System) string, to calculate a wide range of physicochemical properties, pharmacokinetic characteristics, and potential toxicities. For this compound (SMILES: Nc1nc(c(s1)Cc1ccccc1)C), these predictive studies are crucial for its initial assessment.

Physicochemical Properties and Drug-Likeness

A fundamental aspect of the in silico evaluation is the assessment of a compound's physicochemical properties, which are strong determinants of its pharmacokinetic behavior. Key parameters include molecular weight, lipophilicity (LogP), solubility, and the number of hydrogen bond donors and acceptors. These properties are often evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five, which helps to predict oral bioavailability.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 218.30 g/mol | Complies with Lipinski's rule (<500 g/mol), suggesting good potential for absorption. |

| LogP (o/w) | 3.15 | Indicates moderate lipophilicity, which is favorable for membrane permeability. |

| LogS (ESOL) | -3.50 | Suggests moderate aqueous solubility. |

| Hydrogen Bond Donors | 1 | Within the limits of Lipinski's rule (≤5). |

| Hydrogen Bond Acceptors | 3 | Within the limits of Lipinski's rule (≤10). |

| Topological Polar Surface Area (TPSA) | 65.44 Ų | Suggests good intestinal absorption and cell permeability. |

Pharmacokinetic Predictions (ADME)

Beyond physicochemical properties, in silico models can predict the specific ADME characteristics of a compound. These predictions provide insights into how the compound is likely to be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted.

| ADME Parameter | Predicted Outcome | Implication for Drug Development |

|---|---|---|

| Gastrointestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | Suggests potential for central nervous system activity. |

| P-glycoprotein (P-gp) Substrate | No | Less likely to be subject to efflux from cells, which can enhance bioavailability. |

| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Predicted to be an inhibitor of some isoforms | Potential for drug-drug interactions that would need to be investigated. |

Toxicity Predictions

Early assessment of potential toxicity is a critical component of the in silico evaluation. Various computational models can predict a range of toxicological endpoints, from mutagenicity to organ-specific toxicities. These predictions are vital for identifying potential liabilities that could halt the development of a compound.

| Toxicity Endpoint | Predicted Risk | Significance |

|---|---|---|

| AMES Mutagenicity | Low probability | Indicates a low likelihood of being mutagenic. |

| Hepatotoxicity (Liver Injury) | Low to moderate risk predicted | Warrants further experimental investigation. |

| hERG (Potassium Channel) Blockade | Low risk predicted | Suggests a lower potential for cardiotoxicity. |

| Skin Sensitization | Low probability | Indicates a low likelihood of causing allergic contact dermatitis. |

The computational prediction of ADME-Tox parameters for this compound provides a valuable preliminary assessment of its drug-like properties. The data suggest that the compound generally possesses a favorable profile, with good predicted oral absorption and a low likelihood of mutagenicity. However, the potential for cytochrome P450 inhibition highlights an area that would require further experimental validation to understand the risk of drug-drug interactions. These in silico findings are instrumental in guiding the subsequent stages of research, allowing for a more focused and resource-efficient investigation of this compound's therapeutic potential.

Future Research Directions and Translational Perspectives for 5 Benzyl 4 Methyl 1,3 Thiazol 2 Amine

Development of Novel and Efficient Synthetic Strategies for the Compound and its Analogs

The synthesis of 2-aminothiazole (B372263) derivatives has been a subject of extensive research, with the Hantzsch thiazole (B1198619) synthesis being the most traditional and widely used method. researchgate.net This reaction typically involves the cyclocondensation of an α-haloketone with a thiourea (B124793) or thioamide. researchgate.net While effective, ongoing research focuses on developing more efficient, cost-effective, and environmentally benign strategies to generate diverse analogs of 5-Benzyl-4-methyl-1,3-thiazol-2-amine.

Modern synthetic approaches aim to improve yields, reduce reaction times, and utilize greener catalysts and solvents. Innovations include one-pot multi-component reactions, microwave-assisted synthesis, and the use of novel catalysts like iodine/copper oxide. bepls.com For instance, a one-pot synthesis of substituted 2-aminothiazoles has been developed using aromatic ketones and thiourea, catalyzed by I2/CuO. bepls.com Another approach involves the copper-catalyzed coupling of oxime acetates with isothiocyanates. bepls.com These advanced methods facilitate the rapid generation of libraries of thiazole derivatives for biological screening.

Table 1: Comparison of Synthetic Strategies for 2-Aminothiazole Derivatives

| Synthetic Strategy | Description | Advantages |

|---|---|---|

| Hantzsch Synthesis | Cyclization of α-halocarbonyl compounds with thioamides or thiourea. researchgate.net | Well-established, versatile, widely applicable. researchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Reduced reaction times, often higher yields, improved purity. |

| One-Pot Multi-Component Reactions | Combines multiple reaction steps into a single procedure without isolating intermediates. | High efficiency, atom economy, simplified workup. bepls.com |

| Domino Reactions | Involves a sequence of intramolecular reactions, often initiated by a single event. | Creates molecular complexity from simple starting materials in a single step. bepls.com |

| Green Chemistry Approaches | Employs environmentally friendly solvents (e.g., water, ethanol) and catalysts. | Reduced environmental impact, safer reaction conditions. bepls.com |

Design of Advanced Hybrid Molecules and Conjugates for Multi-Targeting Approaches

A promising strategy in modern drug design is the creation of hybrid molecules that combine two or more distinct pharmacophores into a single chemical entity. mdpi.com This approach aims to address complex diseases, such as cancer and multifactorial inflammatory disorders, by simultaneously modulating multiple biological targets. The this compound scaffold is an ideal building block for developing such multi-target agents.

Researchers have successfully synthesized hybrids by conjugating the thiazole ring with other biologically active heterocycles like coumarin, thiazolidinone, and pyrazole. wisdomlib.orgnih.govnih.gov For example, coumarin-thiazole hybrids have demonstrated potential as α-glucosidase inhibitors for diabetes and as antioxidant agents. wisdomlib.org Similarly, combining the thiazole core with a thiazolidinone moiety has led to compounds with significant antimicrobial and anti-inflammatory activities. nih.govmdpi.com These hybrid molecules can offer synergistic effects, improved potency, and a reduced likelihood of developing drug resistance compared to single-target agents. mdpi.com

Deeper Mechanistic Elucidation of Biological Activities through Biochemical and Cell-Based Assays

Understanding the precise mechanism of action is crucial for the clinical translation of any therapeutic agent. For this compound and its derivatives, a combination of biochemical and cell-based assays is employed to elucidate their biological activities at the molecular and cellular levels. researchgate.net

Biochemical assays are used to identify direct interactions with molecular targets. These include enzyme inhibition assays to measure the potency of compounds against specific enzymes like protein kinases, cyclooxygenases (COX-1/COX-2), or vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comnih.govmdpi.com For instance, some thiazole derivatives have been identified as selective COX-1 inhibitors. mdpi.com

Cell-based assays provide insights into the effects of these compounds on cellular processes. Common assays include:

Cytotoxicity Assays (e.g., MTT assay): To evaluate the anti-proliferative effects against various cancer cell lines. mdpi.comnih.gov

Apoptosis Assays (e.g., Annexin V/PI staining): To determine if the compound induces programmed cell death in cancer cells. mdpi.com

Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at specific phases (e.g., G1/S or G2/M). mdpi.comresearchgate.net

Antimicrobial Assays (e.g., Microdilution Method): To determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. nih.gov

Table 2: Assays for Mechanistic Elucidation of Thiazole Derivatives

| Assay Type | Purpose | Examples of Findings |

|---|---|---|

| Enzyme Inhibition Assay | Quantifies the inhibitory activity against a specific enzyme target. | Identification of derivatives as potent VEGFR-2 or COX-1 inhibitors. mdpi.commdpi.com |

| Cell Viability (MTT) Assay | Measures the reduction in cancer cell proliferation. | Certain derivatives show high cytotoxicity against MCF-7 and HepG2 cancer cells. mdpi.com |

| Flow Cytometry | Analyzes cell cycle distribution and apoptosis. | A thiazole derivative was found to induce cell cycle arrest at the G1/S phase and promote apoptosis. mdpi.com |

| Molecular Docking | Computationally predicts the binding mode of a compound to its target protein. | Elucidates key interactions responsible for antibacterial activity by targeting enzymes like E. coli MurB. nih.gov |

Leveraging Artificial Intelligence and Machine Learning in Rational Design of this compound Derivatives

The integration of computational methods, including artificial intelligence (AI) and machine learning (ML), is revolutionizing rational drug design. openmedicinalchemistryjournal.compatsnap.com These tools enable the rapid screening of virtual libraries and the prediction of biological activities, significantly accelerating the discovery of novel derivatives of this compound with improved potency and selectivity. openmedicinalchemistryjournal.com

Key computational techniques used in this field include:

Molecular Docking: This method predicts how a molecule binds to the active site of a target protein, helping to understand the molecular basis of its activity and guide the design of more potent inhibitors. nih.govnih.govnih.gov

Virtual Screening: Large databases of chemical compounds are computationally screened against a specific biological target to identify potential hits for further experimental testing. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.com This allows for the prediction of the activity of newly designed molecules before their synthesis.

De Novo Design: Algorithms are used to design entirely new molecular structures from scratch that are predicted to have high affinity for a specific target. openmedicinalchemistryjournal.com

These computational approaches help prioritize the synthesis of the most promising candidates, saving time and resources in the drug development pipeline. nih.govpatsnap.com

Identification and Validation of Novel Biological Targets for Emerging Therapeutic Applications

The broad spectrum of biological activities associated with the thiazole scaffold suggests that its derivatives may interact with a multitude of biological targets. researchgate.netresearchgate.net A key area of future research is the identification and validation of novel targets for this compound and its analogs, opening up new therapeutic avenues. nih.gov

While many thiazole derivatives have been explored for their anticancer and antimicrobial properties, emerging research points to new potential applications. nih.govnih.gov For example, certain pyridinyl-substituted-1,3-thiazol-2-amine derivatives have been patented for their ability to selectively induce cell death in cancer cells that are deficient in the von Hippel-Lindau (VHL) gene, representing a novel targeted therapy approach. tsijournals.com Other research has identified thiazoles as inhibitors of bacterial DNA gyrase B and fibrinogen receptors, suggesting potential as novel antibiotics and antithrombotic agents, respectively. researchgate.net

Table 3: Selected Biological Targets for Thiazole Derivatives

| Biological Target | Therapeutic Area | Reference |

|---|---|---|

| Protein Kinases (e.g., VEGFR-2, Hec1) | Cancer | mdpi.comnih.govtsijournals.com |

| Cyclooxygenase (COX) Enzymes | Inflammation | mdpi.com |

| Bacterial Enzymes (e.g., DNA Gyrase B, MurB) | Infectious Diseases | researchgate.netnih.gov |

| Fungal Enzymes (e.g., CYP51) | Fungal Infections | nih.gov |

| von Hippel-Lindau (VHL) Pathway | Cancer (Targeted Therapy) | tsijournals.com |

| B-cell lymphoma 2 (Bcl-2) | Cancer (Apoptosis Regulation) | mdpi.comtsijournals.com |

Exploration of Patent Landscape and Academic Innovations in Thiazole Chemistry

The patent landscape for thiazole derivatives is extensive, reflecting significant interest from both pharmaceutical companies and academic institutions. nih.govresearchgate.nettsijournals.com A review of patents filed over the last two decades reveals a primary focus on the development of thiazole-based compounds as anti-infective and anticancer agents. researchgate.net These patents often describe novel derivatives, their synthesis methods, and data from in vitro and in vivo studies. tsijournals.com

Academic research continues to be a major driver of innovation in thiazole chemistry. neliti.com Universities and research institutes are actively involved in synthesizing novel thiazole derivatives and exploring their therapeutic potential against a wide array of diseases, including cancer, inflammation, diabetes, and microbial infections. sciencescholar.us This academic work often lays the groundwork for future drug development and patent applications by identifying novel scaffolds, biological targets, and mechanisms of action. nih.govneliti.com The continuous influx of scientific articles and patents underscores the sustained importance of the thiazole ring as a valuable scaffold in medicinal chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Benzyl-4-methyl-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, refluxing precursors like substituted benzothiazolamines with aryl isothiocyanates in polar aprotic solvents (e.g., DMF) for 4–6 hours under controlled heating (90–95°C) achieves yields of 70–85% . Purification via recrystallization (ethanol or ethyl acetate) is critical. Reaction time, solvent choice, and molar ratios significantly impact yield, as seen in thiourea derivative syntheses where extended reflux improved cyclization efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural elucidation, confirming substituent positions via aromatic proton splitting patterns (δ 6.8–8.2 ppm) and thiourea NH signals (δ 9.5–10.5 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weights (e.g., [M+H]⁺ peaks), while IR spectroscopy identifies functional groups like C=S (1050–1250 cm⁻¹) . X-ray crystallography, though less common, provides definitive stereochemical data for crystalline derivatives .

Q. What safety protocols are essential during the synthesis and handling of this compound?

- Methodological Answer : Hazardous byproducts (e.g., thiocyanates) require strict containment. Use fume hoods, PPE (gloves, goggles), and avoid inhalation/contact. Waste must be segregated and treated via professional disposal services due to potential environmental toxicity . Reaction quenching with dilute NaOH minimizes residual acidity, and TLC monitoring reduces unexpected exothermic side reactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding interactions of this compound in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution at reactive sites (e.g., thiazole sulfur), while molecular docking (AutoDock Vina) predicts binding affinities to targets like antimicrobial enzymes (e.g., dihydrofolate reductase). QSAR studies correlate substituent electronic parameters (Hammett constants) with bioactivity, guiding rational design .

Q. What strategies resolve contradictions in reported biological activity data for thiazol-2-amine derivatives?

- Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values often arise from assay variability. Standardize protocols using CLSI guidelines, control solvent effects (DMSO vs. aqueous buffers), and validate via dose-response curves. For example, derivatives with electron-withdrawing groups (e.g., -Cl) showed inconsistent antifungal activity due to solvent-dependent solubility .

Q. How can factorial design optimize experimental parameters for synthesizing this compound derivatives?